molecular formula C10H25NSn B14570627 N,N-Diethyl-3-(trimethylstannyl)propan-1-amine CAS No. 61222-16-0

N,N-Diethyl-3-(trimethylstannyl)propan-1-amine

Cat. No.: B14570627
CAS No.: 61222-16-0
M. Wt: 278.02 g/mol
InChI Key: BGMJBHVIGLROQN-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(trimethylstannyl)propan-1-amine: is an organotin compound that features a trimethylstannyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(trimethylstannyl)propan-1-amine typically involves the reaction of N,N-diethylpropan-1-amine with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

N,N-Diethylpropan-1-amine+Trimethyltin chlorideThis compound+Hydrochloric acid\text{N,N-Diethylpropan-1-amine} + \text{Trimethyltin chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} N,N-Diethylpropan-1-amine+Trimethyltin chloride→this compound+Hydrochloric acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The trimethylstannyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various organotin oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of different organotin hydrides.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and other nucleophiles. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Various substituted organotin compounds.

    Oxidation Reactions: Organotin oxides.

    Reduction Reactions: Organotin hydrides.

Scientific Research Applications

Chemistry: N,N-Diethyl-3-(trimethylstannyl)propan-1-amine is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for the synthesis of more complex organotin compounds.

Biology: In biological research, organotin compounds are studied for their potential use as antifouling agents and biocides. This compound may be investigated for similar applications.

Medicine: Organotin compounds have been explored for their anticancer properties. This compound could be studied for its potential cytotoxic effects on cancer cells.

Industry: In the industrial sector, this compound may be used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(trimethylstannyl)propan-1-amine involves the interaction of the trimethylstannyl group with various molecular targets. The tin atom can form bonds with different atoms, leading to the formation of new compounds. In biological systems, the compound may interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

    N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine: This compound features a trimethoxysilyl group instead of a trimethylstannyl group.

    N,N-Diethyl-3-(triethoxysilyl)propan-1-amine: Similar to the above compound but with triethoxysilyl group.

    N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine: This compound has dimethyl groups instead of diethyl groups.

Uniqueness: N,N-Diethyl-3-(trimethylstannyl)propan-1-amine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential applications. The diethyl groups also contribute to its specific properties, differentiating it from similar compounds with different substituents.

Properties

CAS No.

61222-16-0

Molecular Formula

C10H25NSn

Molecular Weight

278.02 g/mol

IUPAC Name

N,N-diethyl-3-trimethylstannylpropan-1-amine

InChI

InChI=1S/C7H16N.3CH3.Sn/c1-4-7-8(5-2)6-3;;;;/h1,4-7H2,2-3H3;3*1H3;

InChI Key

BGMJBHVIGLROQN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC[Sn](C)(C)C

Origin of Product

United States

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